

gabapentin entrapment efficiency niosomes optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gabapentin

CAS No.: 60142-96-3

Cat. No.: S528627

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Gabapentin Niosome Optimization Data

For a quick overview, this table summarizes key quantitative data from recent research on **gabapentin** niosomes.

Optimization Parameter	Reported Value / Range	Experimental Context / Formulation
Particle Size	50 - 120 nm [1] 267.2 nm (for Luteolin, reference) [2]	Optimized formulation (F7) using Span 80 and cholesterol [1]. Value for Luteolin provided for reference on surfactant impact [2].
Entrapment Efficiency (EE)	52% - 60% drug release in 48 hours [3]	G3 and G4 formulations; release profile fits Korsmeyer-Peppas model [3].
Zeta Potential	-20.25 mV (for Luteolin, reference) [2]	Value for Luteolin provided for reference on stability [2].
Surfactant & Stabilizer	Span 60, Span 80, Cholesterol [1] [3] [4]	Common components for bilayer formation and stability [1] [3] [4].
Critical Process Variable	Sonication Time & Amplitude [5] [2]	Significantly influences final vesicle size and PDI [5] [2].

Experimental Protocols & Workflows

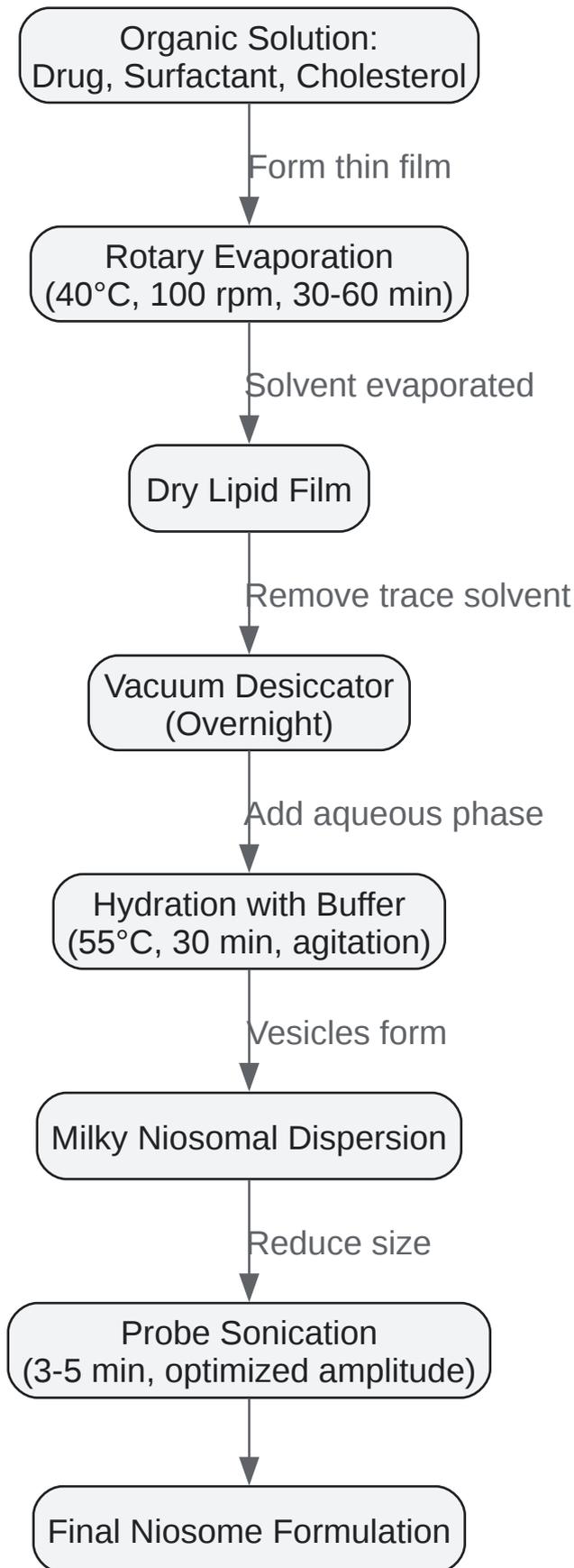
Here are the detailed methodologies for preparing and characterizing niosomes, as cited in the research.

Thin Film Hydration Method

This is the most commonly used technique for preparing niosomes.

- **Step 1: Dissolution.** Dissolve the drug (**Gabapentin**), surfactant (e.g., Span 60 or 80), and stabilizer (Cholesterol) in an organic solvent (e.g., chloroform and methanol in a 1:1 ratio) in a round-bottom flask [3] [2].
- **Step 2: Film Formation.** Evaporate the solvent using a rotary evaporator at approximately 40°C and 100 rpm for 30-60 minutes to form a thin, dry lipid film on the inner wall of the flask [4] [2].
- **Step 3: Solvent Removal.** Place the flask under vacuum in a desiccator overnight to ensure complete removal of any residual organic solvent [2].
- **Step 4: Hydration.** Hydrate the dry film with a buffer solution (e.g., phosphate buffer saline, pH 7.4) at a temperature above the gel-liquid transition temperature of the surfactant (e.g., 55°C) for 30 minutes with gentle agitation. This yields a milky niosomal dispersion [3] [2].
- **Step 5: Size Reduction.** Sonicate the resulting dispersion using a probe sonicator. The time and amplitude are critical variables that must be optimized (e.g., 3-5 minutes) [5] [2].

The following diagram illustrates this workflow.



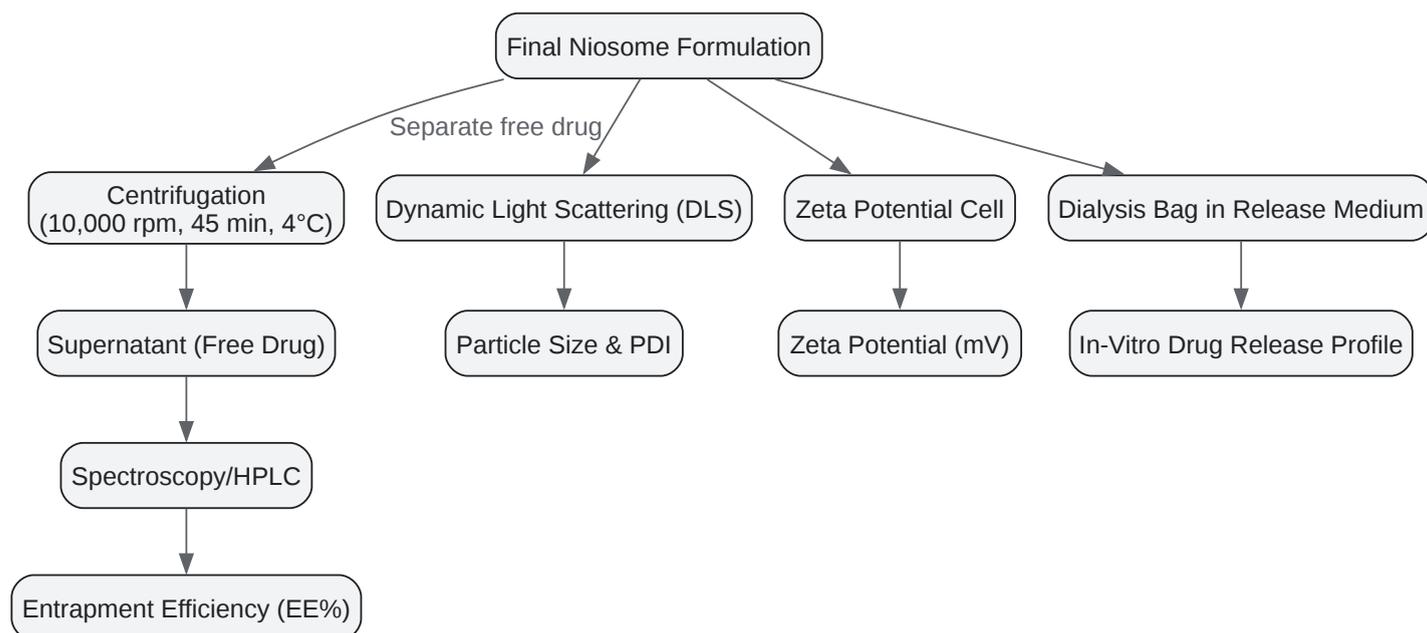
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Characterization Workflow

After preparation, niosomes must be characterized for critical quality attributes.

- **Entrapment Efficiency (EE):** Separate untrapped drug by centrifuging the niosomal dispersion (e.g., at 10,000 rpm for 45 minutes at 4°C). Analyze the amount of free drug in the supernatant using a validated method like UV-Vis spectroscopy or HPLC. Calculate EE using the formula: $EE\% = \frac{[(\text{Total drug} - \text{Free drug}) / \text{Total drug}] \times 100}{1}$ [4].
- **Particle Size & Polydispersity Index (PDI):** Dilute the niosomal dispersion with a suitable buffer and analyze using Dynamic Light Scattering (DLS). The Z-average is the mean particle size, and the PDI indicates the breadth of the size distribution [5] [2].
- **Zeta Potential:** Measure the electrophoretic mobility of the particles in an electric field using the same DLS instrument. This value indicates the surface charge and predicts the physical stability of the dispersion; values above ± 30 mV are generally considered stable [2].
- **In-Vitro Drug Release:** Place the niosomal dispersion in a dialysis bag immersed in a release medium (e.g., PBS pH 7.4) under sink conditions. Maintain the medium at a constant temperature (e.g., 37°C) with continuous agitation. Withdraw samples at predetermined time intervals and analyze the drug concentration to build a release profile [3].

The characterization workflow is summarized below.



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Frequently Asked Questions (FAQs)

Q1: How can I improve the entrapment efficiency of my hydrophilic drug like Gabapentin?

- A:** For hydrophilic drugs, the primary location for encapsulation is the aqueous core. Using a higher surfactant-to-drug ratio can create more vesicles, thereby increasing the total aqueous volume available for encapsulation [5]. Furthermore, increasing the cholesterol content can improve the tightness of the bilayer membrane, reducing drug leakage and potentially enhancing EE [6].

Q2: My niosomes are aggregating during storage. What can I do to improve stability?

- A:** Aggregation is often a sign of low surface charge, allowing particles to come close and adhere. Ensure your formulation has a sufficient zeta potential (typically $> \pm 30$ mV). You can introduce a charge inducer (e.g., Dicetyl phosphate for negative charge) to the lipid film [5] [6]. Another strategy is

PEGylation—incorporating a PEG-lipid (e.g., DSPE-PEG-2000) into the formulation. PEG creates a steric barrier around the vesicles, preventing aggregation and improving shelf-life [5] [7].

Q3: The particle size of my batches is inconsistent. Which factors have the most significant impact?

- **A:** Particle size is highly sensitive to process parameters. The **sonication time and amplitude** are critical; optimize and strictly control these variables [5] [2]. Furthermore, the **surfactant composition** plays a key role. Research shows that the ratio of surfactants (e.g., Span 60 to Tween 60) significantly influences the final size by modulating the hydrophilic-lipophilic balance of the bilayer [7].

Q4: The drug release profile does not meet the target. How can I modify it?

- **A:** The release profile is governed by the membrane's composition and integrity. To achieve a more **sustained release**, you can increase the cholesterol content or use surfactants with longer alkyl chains (e.g., Span 60), which create a more rigid and less permeable bilayer [6] [3]. If a faster release is needed, consider using more fluidizing surfactants or incorporating charge inducers that can create pores in the membrane.

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To cite this document: Smolecule. [gabapentin entrapment efficiency niosomes optimization].

Smolecule, [2026]. [Online PDF]. Available at:

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